7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide
Description
7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a benzoxepine-derived carboxamide featuring a 7-bromo substitution on the benzoxepine core and a 2-hydroxyethyl group attached to the carboxamide nitrogen. The benzoxepine scaffold is notable for its fused bicyclic structure, combining a benzene ring with an oxygen-containing seven-membered ring.
Properties
IUPAC Name |
7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-1-2-12-10(8-11)7-9(3-6-18-12)13(17)15-4-5-16/h1-3,6-8,16H,4-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPNJJUYNXHMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=CO2)C(=O)NCCO)C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide is a compound belonging to the benzoxepine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃BrN₂O₃
- Molecular Weight : 313.16 g/mol
Biological Activity Overview
Benzoxepines are known for a wide range of biological activities, including:
- Anticancer : Exhibiting cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrating activity against bacteria and fungi.
- Neuroprotective : Potential effects in neurodegenerative diseases.
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are multifaceted. Key mechanisms include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression and microbial resistance.
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect neuronal cells from oxidative damage.
Case Studies
Several studies have highlighted the biological activity of benzoxepines, including:
- Anticancer Studies :
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that benzoxepine derivatives exhibit significant anticancer properties. Specifically, compounds similar to 7-bromo-N-(2-hydroxyethyl)-1-benzoxepine-4-carboxamide have shown efficacy against various cancer cell lines, including liver carcinoma and neuroblastoma .
- A study highlighted that these compounds can inhibit critical signaling pathways involved in tumor growth, making them promising candidates for cancer therapy .
- PI3K Inhibition :
- Antiviral Properties :
- Synergistic Effects with Antibiotics :
- Bioactive Metabolites :
Case Studies
- A notable case involved the application of this compound in a preclinical model where its anticancer effects were evaluated against human liver cancer cells. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis, supporting its potential as a therapeutic agent .
- Another study focused on its role as a PI3K inhibitor, where it was shown to effectively reduce tumor size in animal models when used in conjunction with traditional chemotherapy agents .
Comparison with Similar Compounds
Key Observations:
Hydrophilicity :
- The 2-hydroxyethyl group in the target compound is expected to confer lower logP (~3–4 estimated) compared to the trifluoromethylphenyl analog (logP 5.86) , enhancing solubility.
- The thiadiazolyl substituent in introduces a polar heterocycle, reflected in its higher polar surface area (64.14 Ų) and moderate logP (3.7), suggesting balanced lipophilicity and solubility.
Steric and Electronic Effects: The trifluoromethylphenyl group adds steric bulk and electron-withdrawing properties, increasing molecular weight (410.19) and logP.
Hydrogen Bonding: The hydroxyethyl group likely increases hydrogen bond donors (2 vs. 1 in ) and acceptors (4–5 estimated vs. 3 in ), improving interactions with biological targets.
Research Findings and Implications
- Synthetic Accessibility : The hydroxyethyl group simplifies synthesis compared to heterocyclic substituents (e.g., thiadiazole ), reducing steps and cost.
- Toxicity Profiles : Hydroxyethyl derivatives generally exhibit lower toxicity than halogenated aryl analogs (e.g., ), as seen in related pharmacophores .
- Patent Landscape : Benzoxepine carboxamides with polar substituents are under investigation for kinase inhibition and anti-inflammatory applications, though specific data for the target compound remain proprietary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
